molecular formula C7H14ClF2NO B2764675 3-[(Difluoromethoxy)methyl]piperidine hydrochloride CAS No. 2098132-34-2

3-[(Difluoromethoxy)methyl]piperidine hydrochloride

Cat. No. B2764675
CAS RN: 2098132-34-2
M. Wt: 201.64
InChI Key: ZANMJKAIAGSVCJ-UHFFFAOYSA-N
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Description

3-[(Difluoromethoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 2098132-34-2 . It has a molecular weight of 201.64 . The IUPAC name for this compound is 3-((difluoromethoxy)methyl)piperidine hydrochloride . It is a solid substance .


Molecular Structure Analysis

The Inchi Code for 3-[(Difluoromethoxy)methyl]piperidine hydrochloride is 1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-[(Difluoromethoxy)methyl]piperidine hydrochloride is a solid substance . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Selective Serotonin Reuptake Inhibitor Properties

Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI). It is used in treating depression, anxiety disorders, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. Its physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis are well-documented. This review also covers its pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic Activity in Obese Rats

3-Hydroxymethyl N-methyl piperidine acetate hydrochloride demonstrates significant impact on food intake and weight gain in obese rats. It's observed to increase free fatty acid concentration in these rats treated for 12 days (Massicot, Steiner, & Godfroid, 1985).

Synthesis of Fluorinated Nitrogen Heterocycles

A study reports the synthesis of fluorinated nitrogen heterocycles, like 3-fluoro-2-methylene-pyrrolidine and piperidine, using a combination of gold-catalyzed hydroamination and electrophilic trapping of intermediate cyclic enamines (Simonneau, Garcia, Goddard, Mouriès‐Mansuy, Malacria, & Fensterbank, 2011).

Molecular Structure Analysis

The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule have been studied, providing insights into its structural and spectral properties (Taşal, Sıdır, Gülseven, Öǧretir, & Önkol, 2009).

Effect on Feeding Behavior

The 3-hydroxymethyl N-methyl piperidine acetate hydrochloride affects feeding behavior by impacting the satiety center and reducing gold thioglucose-induced obesity in mice. This substance, with low toxicity and without psychotropic activity, offers potential for obesity treatment (Massicot, Thuillier, & Godfroid, 1984).

Quantum Chemical Studies

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, offering insights into the material's corrosion resistance. This includes a detailed analysis of the binding energies on metal surfaces (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

In Vitro and In Vivo Antibacterial Activity

A novel difluorinated quinolone, NY-198, characterized by the presence of a C-methyl group at the piperazine moiety, exhibits broad antibacterial spectrum. Its activity surpasses that of pipemidic acid and shows promise in treating systemic infections in mice (Hirose, Okezaki, Kato, Ito, & Inoue, 1987).

Contribution to MDMA Disposition

The study of 3,4-Methylenedioxymethamphetamine (MDMA) disposition in humans, using paroxetine as a metabolic probe inhibitor, has been explored to understand its interaction with cytochrome P450 2D6 (Segura, Farré, Pichini, Peiró, Roset, Ramírez, Ortuño, Pacifici, Zuccaro, Segura, & Torre, 2005).

Molecular Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an antagonist for the CB1 cannabinoid receptor, has been studied to understand its molecular interaction and potential as a therapeutic agent (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

3-(difluoromethoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANMJKAIAGSVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Difluoromethoxy)methyl]piperidine hydrochloride

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